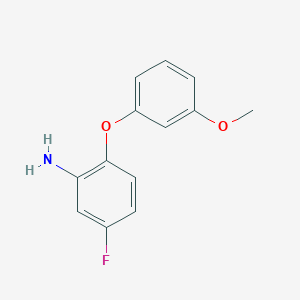
5-Fluoro-2-(3-methoxyphenoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(3-methoxyphenoxy)aniline typically involves multiple steps. One common method includes the reaction of 5-fluoro-2-nitrophenol with 3-methoxyphenol in the presence of a base to form an ether linkage. This intermediate is then reduced to the corresponding amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods: the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted phenylamine derivatives.
科学的研究の応用
Chemistry: In chemistry, 5-Fluoro-2-(3-methoxyphenoxy)aniline is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used in the study of enzyme interactions and protein modifications. It is particularly useful in proteomics research for labeling and identifying proteins .
Medicine: While not directly used as a therapeutic agent, derivatives of this compound are investigated for their potential medicinal properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .
作用機序
The mechanism of action of 5-Fluoro-2-(3-methoxyphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pathways involved include signal transduction and metabolic pathways .
類似化合物との比較
- 2-Fluoro-4-methoxyphenylamine
- 3-Fluoro-2-methoxyphenylamine
- 4-Fluoro-3-methoxyphenylamine
Uniqueness: 5-Fluoro-2-(3-methoxyphenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its reactivity and interaction with biological targets compared to its analogs .
生物活性
5-Fluoro-2-(3-methoxyphenoxy)aniline is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy in various biological applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H12FNO2
- CAS Number : 937596-43-5
The compound features a fluorine atom and a methoxy group, which contribute to its reactivity and interaction with biological targets. The presence of these substituents enhances its potential as a pharmaceutical agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. It can form covalent bonds with active sites on enzymes, leading to either inhibition or activation of enzymatic activity. The key pathways involved include:
- Signal Transduction : Modulation of signaling pathways that affect cellular responses.
- Metabolic Pathways : Alteration of metabolic processes through enzyme inhibition.
Anticancer Properties
Research has indicated that derivatives of this compound exhibit potent anticancer activity. For instance, studies have shown that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range .
Case Studies and Research Findings
- Cell Proliferation Inhibition :
-
Enzyme Interaction Studies :
- Research involving proteomics highlighted the use of this compound as a tool for labeling proteins. This application underscores its role in studying enzyme interactions and modifications.
-
Comparative Analysis with Similar Compounds :
- A comparative study indicated that this compound possesses unique biological properties when compared to similar compounds like 2-Fluoro-4-methoxyphenylamine. The distinct substitution pattern contributes to enhanced reactivity and biological target interaction.
Summary of Biological Activities
特性
IUPAC Name |
5-fluoro-2-(3-methoxyphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-16-10-3-2-4-11(8-10)17-13-6-5-9(14)7-12(13)15/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOBIQBTRGRHFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(C=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














